molecular formula C15H21ClN2O4S B2581147 2-(4-chlorophenyl)-N-[2-hydroxy-3-(morpholin-4-yl)propyl]ethene-1-sulfonamide CAS No. 1424657-94-2

2-(4-chlorophenyl)-N-[2-hydroxy-3-(morpholin-4-yl)propyl]ethene-1-sulfonamide

Cat. No.: B2581147
CAS No.: 1424657-94-2
M. Wt: 360.85
InChI Key: XGRFCIGTCXMCMT-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[2-hydroxy-3-(morpholin-4-yl)propyl]ethene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a chlorophenyl group, a morpholine ring, and a sulfonamide group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[2-hydroxy-3-(morpholin-4-yl)propyl]ethene-1-sulfonamide typically involves multiple steps, starting with the preparation of the chlorophenyl and morpholine intermediates. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent and high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[2-hydroxy-3-(morpholin-4-yl)propyl]ethene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the chlorophenyl ring.

Scientific Research Applications

2-(4-chlorophenyl)-N-[2-hydroxy-3-(morpholin-4-yl)propyl]ethene-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[2-hydroxy-3-(morpholin-4-yl)propyl]ethene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-chlorophenyl)-N-[2-hydroxy-3-(morpholin-4-yl)propyl]ethene-1-sulfonamide include other sulfonamide derivatives and morpholine-containing molecules. These compounds share structural features and may exhibit similar chemical and biological properties.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-hydroxy-3-morpholin-4-ylpropyl)ethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4S/c16-14-3-1-13(2-4-14)5-10-23(20,21)17-11-15(19)12-18-6-8-22-9-7-18/h1-5,10,15,17,19H,6-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRFCIGTCXMCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CNS(=O)(=O)C=CC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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